![molecular formula C10H10O5 B2892347 (2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid CAS No. 10288-82-1](/img/structure/B2892347.png)

(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

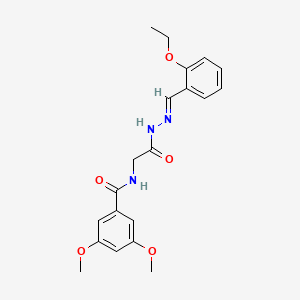

“(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid” is a chemical compound with the molecular formula C11H12O5 . It is used for research purposes .

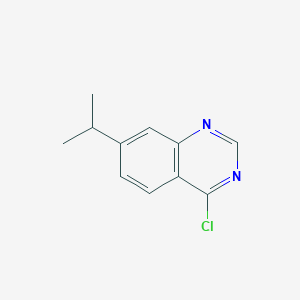

Molecular Structure Analysis

The molecular structure of “(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid” is characterized by its molecular formula C11H12O5 . More detailed structural information, such as bond lengths and angles, would require specific experimental measurements or computational modeling.Physical And Chemical Properties Analysis

“(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid” has a molecular weight of 224.21 . More detailed physical and chemical properties would require specific experimental measurements or computational modeling.Scientific Research Applications

- Researchers have synthesized N-substituted derivatives of this compound, which exhibit potent antibacterial activity . These derivatives could serve as promising candidates for developing new antibiotics.

- The same derivatives were also evaluated for their inhibitory activity against lipoxygenase enzymes . Lipoxygenases play a crucial role in inflammation and lipid metabolism, making them important drug targets. The synthesized compounds showed moderate to weak inhibition, suggesting their potential in enzyme-based therapies.

- Sulfonamides, including those derived from this compound, find applications in organic synthesis reactions . They can be used as building blocks for dendrimers and ligands in catalytic reactions.

- Sulfonamides are known inhibitors of carbonic anhydrase, an enzyme implicated in physiological disorders like epilepsy and osteoporosis . By coordinating with the enzyme’s zinc cation, these compounds reduce bicarbonate output, affecting its activity.

- Some sulfonamide derivatives exhibit anticancer effects by disrupting the cell cycle and inhibiting histone deacetylase (HDAC) . These actions halt tumor cell growth, making them potential candidates for cancer therapy.

- Sulfonamides, including derivatives of this compound, have been widely used in antiviral, antibacterial, antimigraine, and antidiuretic medications . Their versatility and pharmacological properties make them valuable tools in medicinal chemistry.

Antibacterial Agents

Enzyme Inhibitors

Organic Synthesis Reactions

Carbonic Anhydrase Inhibition

Anticancer Properties

Medicinal Chemistry

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit cholinesterases and lipoxygenase enzymes .

Mode of Action

It’s worth noting that related compounds have shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . This suggests that (2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid might interact with these enzymes, potentially altering their function and leading to downstream effects.

Biochemical Pathways

The inhibition of cholinesterases and lipoxygenase enzymes could impact several biochemical pathways, including those involved in neurotransmission and inflammation.

Pharmacokinetics

The molecular weight of similar compounds, such as 3-(2,3-dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid, is around 22421 , which might influence its bioavailability and pharmacokinetics.

Result of Action

Related compounds have shown antioxidant properties , suggesting that (2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid might also exhibit similar effects.

properties

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-6-yloxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c11-10(12)6-15-7-1-2-8-9(5-7)14-4-3-13-8/h1-2,5H,3-4,6H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBVMFFBGUGQMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2892267.png)

![N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2892274.png)

![Ethyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2892277.png)

![(Z)-methyl 2-(6-acetamido-2-((3-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2892278.png)

![2,5-Dimethylphenyl [5-(1,4-thiazinan-4-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-3-yl] sulfone](/img/structure/B2892281.png)